molecular formula C10H10BrFO3 B14767863 2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane

2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane

Cat. No.: B14767863
M. Wt: 277.09 g/mol
InChI Key: FFLDFRDDTMOCMQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated and fluorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-3-fluoro-2-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Reagents: 5-bromo-3-fluoro-2-methoxybenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or another suitable organic solvent

    Temperature: Reflux conditions

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group and dioxolane ring can participate in oxidation and reduction reactions.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide)

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions

Major Products

    Substitution: Products with different substituents replacing the bromine atom

    Oxidation: Oxidized derivatives of the methoxy group or dioxolane ring

    Reduction: Reduced forms of the methoxy group or dioxolane ring

    Hydrolysis: Breakdown products of the dioxolane ring

Scientific Research Applications

2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and halogenated phenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoro-2-methoxyaniline
  • 5-Bromo-3-fluoro-2-methoxypyridine
  • (5-Bromo-3-fluoro-2-methoxyphenyl)methanamine

Uniqueness

2-(5-Bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a halogenated methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

2-(5-bromo-3-fluoro-2-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO3/c1-13-9-7(10-14-2-3-15-10)4-6(11)5-8(9)12/h4-5,10H,2-3H2,1H3

InChI Key

FFLDFRDDTMOCMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)Br)C2OCCO2

Origin of Product

United States

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